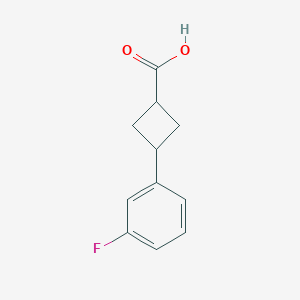

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKUSODPOMRZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245200 | |

| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-81-2 | |

| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the determination and analysis of the core physicochemical properties of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. As specific experimental data for this compound is not widely published, this document serves as a procedural whitepaper, detailing the necessary experimental protocols and theoretical considerations for its complete characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this molecule's properties to evaluate its potential as a pharmaceutical intermediate or active agent. The guide emphasizes the causality behind experimental choices, adherence to established standards, and the integration of data to build a holistic profile of the compound.

Introduction: Compound Significance

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a unique molecule incorporating three key structural motifs relevant to medicinal chemistry: a fluorophenyl group, a rigid cyclobutane scaffold, and a carboxylic acid moiety.

-

Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1] The meta-position of the fluorine atom on the phenyl ring influences the electronic properties and potential interactions with biological targets.

-

Cyclobutane Scaffold: As a bioisostere for larger or more flexible groups, the cyclobutane ring offers a rigid, three-dimensional structure that can help in optimizing ligand-receptor interactions and improving pharmacokinetic profiles.[2]

-

Carboxylic Acid: This functional group is ionizable and can participate in hydrogen bonding, significantly impacting solubility, absorption, and the ability to form salts.

A precise understanding of this compound's physicochemical properties is therefore paramount for its application in structure-activity relationship (SAR) studies and rational drug design.[3] This guide outlines the essential methodologies to establish this critical dataset.

Predicted Physicochemical Properties & Structural Confirmation

Prior to embarking on experimental work, computational models provide valuable estimations of a compound's properties. These predictions, while not a substitute for empirical data, guide experimental design and offer a baseline for comparison.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁FO₂ | - |

| Molecular Weight | 194.21 g/mol | - |

| logP | 2.925 | ChemScene (Computational)[4] |

| pKa | ~4.0 - 4.5 | Estimated based on benzoic acid (4.20) and the electron-withdrawing effect of the fluorophenyl and cyclobutane groups.[5] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene (Computational)[4] |

2.1. Structural Confirmation and Purity Analysis

Before any physicochemical property is measured, the identity and purity of the material must be unequivocally confirmed. This is a foundational step for data integrity.

Recommended Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. For 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, one would expect characteristic signals for the aromatic protons (split by fluorine and adjacent protons), the cyclobutane ring protons (which often show complex splitting patterns), and the carboxylic acid proton.[6][7][8] The ¹³C NMR would show distinct signals for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclobutane ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will confirm the presence of key functional groups, including the broad O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and aromatic C-H stretches.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample. An acceptable purity level for physicochemical testing is typically ≥95%.

Experimental Protocols for Physicochemical Characterization

This section details the step-by-step methodologies for determining the key physicochemical properties of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.

3.1. Melting Point (Mp) Determination

Importance: The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method [9]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[10] Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[11] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[11][12]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[12]

-

Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-20°C/minute) to find an approximate melting range.[11][12]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Using a fresh sample, heat at a slow rate (1-2°C/minute) through the expected melting range.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

3.2. Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

Methodology: Shake-Flask Method (Adapted from OECD Guideline 105) [13][14]

This method is considered the "gold standard" and determines the saturation mass concentration of the substance in water at a given temperature.[15][16]

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vessel.

-

Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[13][14]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate.

Caption: Workflow for Aqueous Solubility Determination.

3.3. Acid Dissociation Constant (pKa)

Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It dictates the charge state of the molecule at different physiological pH values, which profoundly affects solubility, permeability, and receptor binding.[17]

Methodology: Potentiometric Titration [3][18]

Potentiometric titration is a highly precise and common method for pKa determination.[17][18]

-

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[3][19] Purge the solution with nitrogen to remove dissolved CO₂.[19] Maintain a constant ionic strength using a background electrolyte like KCl.[3]

-

Titration: Place the solution in a temperature-controlled vessel with continuous stirring.[3] Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M NaOH for an acid).[3]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[17][19] This can be more accurately found by plotting the first or second derivative of the titration curve.[20]

Caption: Workflow for pKa Determination by Potentiometric Titration.

3.4. Lipophilicity (logP / logD)

Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for predicting its membrane permeability and distribution within the body. It is a key parameter in Lipinski's "Rule of 5" for drug-likeness.[21]

-

logP: The partition coefficient of the neutral species between octanol and water.[22]

-

logD: The distribution coefficient at a specific pH, accounting for both neutral and ionized species. logD at pH 7.4 is particularly relevant for predicting drug behavior in blood serum.[22]

Methodology: Shake-Flask Method (Adapted from OECD Guideline 107) [22][23]

This is the traditional and most reliable method for determining lipophilicity.[24]

-

Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for logD) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[21] This prevents volume changes during the experiment.

-

Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vessel for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours).

-

Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanolic layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous layer (C_aq) and the octanol layer (C_oct) using a suitable analytical technique like HPLC-UV.

-

Calculation:

-

logP (or logD) = log₁₀ ( [C_oct] / [C_aq] )

-

The experiment should be performed in triplicate.

-

Data Integration and Conclusion

The experimentally determined values for melting point, solubility, pKa, and logD provide a comprehensive physicochemical profile of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. This data is interdependent; for example, the aqueous solubility will be highly dependent on the pH of the solution relative to the compound's pKa. Similarly, the logD value reflects the combined influence of the intrinsic lipophilicity (logP) and the ionization state (pKa) at physiological pH.

By systematically determining these core properties using the standardized protocols outlined in this guide, researchers can make informed decisions regarding the compound's suitability for further development. This foundational dataset enables accurate interpretation of biological assay results, guides formulation strategies, and provides the necessary parameters for constructing reliable pharmacokinetic and pharmacodynamic (PK/PD) models.

References

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Development of Methods for the Determin

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace.

- OECD 105 - Water Solubility Test

- 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts.

- Melting point determin

- Measuring the Melting Point. (2023). Westlab Canada.

- OECD 105 - Water Solubility. (n.d.). Situ Biosciences.

- Test No.

- W

- Test No.

- 6.

- LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. (n.d.).

- 1-((3-Fluorophenyl)thio)cyclobutane-1-carboxylic acid. (n.d.). ChemScene.

- NMR Spectroscopy of Cyclobutanes. (n.d.).

- 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. (n.d.). MySkinRecipes.

- A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2010). PubMed.

- Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). MDPI.

Sources

- 1. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. chemscene.com [chemscene.com]

- 5. art.torvergata.it [art.torvergata.it]

- 6. researchgate.net [researchgate.net]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. scispace.com [scispace.com]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

A Technical Guide to 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of properties, including metabolic stability, binding affinity, and lipophilicity. The cyclobutane scaffold, a strained four-membered ring, offers a rigid framework that can enforce specific conformations, crucial for optimizing interactions with biological targets. The combination of these two structural features in molecules like 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid presents a compelling platform for the development of novel therapeutics.

The 3-fluorophenyl group can significantly influence the electronic environment of the molecule, potentially modulating pKa and participating in favorable fluorine-protein interactions. The cyclobutane core, as a bioisostere for other cyclic or acyclic fragments, can improve metabolic stability and provide a unique vector for substituent placement in three-dimensional space. This strategic combination makes this class of compounds particularly interesting for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Physicochemical Properties and Characterization

While specific experimental data for 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is not available, we can infer its key properties based on its structural components and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C₁₁H₁₁FO₂ | Based on the chemical structure. |

| Molecular Weight | 194.21 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water. | Carboxylic acid functionality provides some polar character, but the phenyl and cyclobutane rings contribute to overall lipophilicity. |

| pKa | 4.0 - 5.0 | The electron-withdrawing effect of the fluorine atom on the phenyl ring is expected to increase the acidity of the carboxylic acid compared to the non-fluorinated analogue. |

| LogP | 2.0 - 3.0 | The fluorophenyl group increases lipophilicity compared to a simple phenyl ring. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthetic compounds. Based on the structure of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid and spectroscopic data for similar compounds, the following characteristic signals can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by the fluorine atom. The cyclobutane protons would appear as a complex multiplet in the aliphatic region. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclobutane ring.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom on the phenyl ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1725 cm⁻¹).[2][3]

Synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid: A Proposed Strategy

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-C bond between the phenyl ring and the cyclobutane core, suggesting a coupling reaction as a key step. Alternatively, the synthesis could commence with a pre-functionalized cyclobutane precursor.

Caption: A proposed retrosynthetic pathway for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical pathway based on common organic synthesis reactions and should be optimized for experimental conditions.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid of 3-oxocyclobutane-1-carboxylic acid needs to be protected, for example, as a methyl or ethyl ester, to prevent interference with the subsequent Grignard reaction.

-

Procedure: To a solution of 3-oxocyclobutane-1-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for several hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

Step 2: Grignard Reaction

The protected 3-oxocyclobutane-1-carboxylate is reacted with a Grignard reagent prepared from 3-fluorobromobenzene.

-

Procedure: Prepare the Grignard reagent by reacting 3-fluorobromobenzene with magnesium turnings in anhydrous THF. Cool the solution of the protected 3-oxocyclobutane-1-carboxylate to 0 °C and add the Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Deoxygenation of the Tertiary Alcohol

The resulting tertiary alcohol can be deoxygenated through a two-step procedure involving the formation of a thiocarbonyl derivative followed by radical reduction (Barton-McCombie deoxygenation).

-

Procedure:

-

React the tertiary alcohol with a thiocarbonylating agent, such as thiocarbonyldiimidazole (TCDI), in the presence of a base like DMAP.

-

Treat the resulting thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane).

-

Step 4: Deprotection of the Carboxylic Acid

The protecting group is removed to yield the final product.

-

Procedure: Hydrolyze the ester using a base such as lithium hydroxide in a mixture of THF and water. Acidify the reaction mixture to precipitate the carboxylic acid, which can then be purified by recrystallization or chromatography.

Caption: A proposed workflow for the synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.

Applications in Drug Discovery and Development

While specific applications of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid have not been documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable building block in drug discovery.

Central Nervous System (CNS) Agents

The incorporation of a fluorophenyl group is a common strategy in the design of CNS-active compounds. The fluorine atom can enhance blood-brain barrier permeability and metabolic stability. The rigid cyclobutane core can help in orienting the fluorophenyl group for optimal binding to CNS targets such as receptors and enzymes. For instance, the positional isomer, 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid, is noted as a key intermediate in the synthesis of CNS agents.[1]

Enzyme Inhibitors

The carboxylic acid functionality can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues of enzymes. The fluorophenylcyclobutane moiety can occupy hydrophobic pockets and provide structural rigidity, leading to potent and selective enzyme inhibition.

Structure-Activity Relationship (SAR) Studies

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is an excellent candidate for SAR studies. The carboxylic acid can be derivatized to amides, esters, and other functional groups to explore different interactions with a biological target. The 3-position of the fluorine on the phenyl ring can be varied to other positions (2- or 4-) or replaced with other substituents to probe the electronic and steric requirements for activity.

Safety and Handling

As a laboratory chemical, 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and an electronically modified aromatic ring offers a compelling starting point for the design of novel drug candidates with potentially improved pharmacological profiles. The synthetic strategies and potential applications outlined in this guide provide a foundation for further investigation and underscore the value of such fluorinated carbocyclic acids in the ongoing quest for new and effective therapeutics.

References

-

MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]

-

ResearchGate. Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35.... [Link]

- Google Patents.

-

MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]

-

PMC. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

Supporting Information. 3. [Link]

-

PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID. [Link]

-

Jagiellońskie Centrum Innowacji. Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. [Link]

-

PMC. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

-

MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

-

Wikipedia. Cyclobutanecarboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PMC. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic signature of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar small molecules.

Introduction

Substituted cyclobutane rings are increasingly recognized as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional nature can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity. The introduction of a fluorophenyl group can further modulate a molecule's pharmacokinetic and pharmacodynamic profile. 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid serves as a key intermediate for the synthesis of more complex molecules targeting a range of biological pathways, including those involved in the central nervous system. A thorough understanding of its spectroscopic properties is therefore crucial for synthesis verification and quality control.

Plausible Synthetic Route

A plausible and scalable synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid can be envisioned starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. The key step involves the introduction of the 3-fluorophenyl group via a Grignard reaction, followed by reduction of the resulting tertiary alcohol.

Caption: Plausible synthetic workflow for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.

Experimental Protocol: Synthesis

-

Grignard Reaction: To a solution of 3-oxocyclobutane-1-carboxylic acid in anhydrous THF, add a solution of 3-fluorophenylmagnesium bromide in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

-

Reduction: Dissolve the crude alcohol in a suitable solvent such as dichloromethane, and add triethylsilane and trifluoroacetic acid.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Purify the crude product by column chromatography to obtain 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.

Experimental Protocol: NMR Spectroscopy

-

Prepare a ~10 mg/mL solution of the compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer, using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum on the same instrument, using a proton-decoupled pulse sequence.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-1 | 2.9 - 3.2 | Multiplet | 1H | |

| H-2, H-4 (cis) | 2.4 - 2.6 | Multiplet | 2H | |

| H-2, H-4 (trans) | 2.2 - 2.4 | Multiplet | 2H | |

| H-3 | 3.5 - 3.8 | Multiplet | 1H | |

| Ar-H | 6.9 - 7.4 | Multiplet | 4H | |

| COOH | 10.0 - 12.0 | Broad Singlet | 1H |

Interpretation of the Predicted ¹H NMR Spectrum

The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (10-12 ppm), a characteristic feature of this functional group.[1] The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other. The methine proton at the C-1 position, adjacent to the carboxylic acid, is expected to be deshielded and appear as a multiplet around 2.9-3.2 ppm. The methine proton at C-3, attached to the fluorophenyl ring, will also be deshielded and is predicted to be a multiplet in the 3.5-3.8 ppm range. The methylene protons at C-2 and C-4 will appear as complex multiplets between 2.2 and 2.6 ppm. The aromatic protons of the 3-fluorophenyl group will give rise to a series of multiplets in the aromatic region (6.9-7.4 ppm).

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C-1 | 40 - 45 |

| C-2, C-4 | 30 - 35 |

| C-3 | 35 - 40 |

| Ar-C (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Ar-C (ipso) | 140 - 145 (d, ³JCF ≈ 8 Hz) |

| Ar-C | 130 - 135 (d, ³JCF ≈ 8 Hz) |

| Ar-C | 120 - 125 (d, ⁴JCF ≈ 3 Hz) |

| Ar-C | 115 - 120 (d, ²JCF ≈ 21 Hz) |

| Ar-C | 110 - 115 (d, ²JCF ≈ 21 Hz) |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing between 175 and 180 ppm.[1] The carbons of the cyclobutane ring are predicted to appear in the aliphatic region, with the C-1 carbon (attached to the carboxyl group) being the most deshielded of the ring carbons. The carbons of the 3-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine.

Caption: Predicted key ¹H-¹³C correlations for the cyclobutane ring of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 208 | [M]⁺ |

| 163 | [M - COOH]⁺ |

| 123 | [C₇H₆F]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺) is predicted to be observed at m/z 208, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion at m/z 163.[2] Further fragmentation of the cyclobutane ring and the fluorophenyl moiety would lead to other characteristic peaks, such as the tropylium-like ion at m/z 123 and the fluorophenyl cation at m/z 95.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 2850-3000 | C-H stretch (aliphatic and aromatic) |

| ~1700 | C=O stretch (carboxylic acid dimer) |

| 1600, 1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (carboxylic acid) |

| ~1150 | C-F stretch |

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3] A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[3] The presence of the aromatic ring will be indicated by C=C stretching vibrations around 1600 and 1480 cm⁻¹. The C-F stretch is expected to appear as a strong band around 1150 cm⁻¹. Aliphatic and aromatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with their detailed interpretations, offer a solid foundation for the identification and structural verification of this compound. The provided protocols for synthesis and spectroscopic analysis are based on established and reliable methods in organic chemistry. This guide serves as a valuable resource for researchers working with this and structurally related molecules, facilitating their research and development efforts.

References

-

MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Available at: [Link]

-

ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]

-

ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

PMC. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available at: [Link]

Sources

Crystal Structure Analysis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

The cyclobutane motif is a structurally unique and valuable scaffold in modern medicinal chemistry, offering a means to enhance molecular three-dimensionality, metabolic stability, and conformational rigidity.[1][2][3] This technical guide provides an in-depth analysis of the crystal structure of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a representative member of a class of compounds with significant potential in drug discovery. We delineate the complete workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis. The guide focuses on elucidating the molecule's conformational preferences, the intricate network of intermolecular interactions that govern its crystal packing, and the influence of the fluorophenyl substituent. By integrating experimental data with structural insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how detailed crystallographic analysis informs rational drug design.

Introduction: The Cyclobutane Scaffold in Medicinal Chemistry

The four-membered cyclobutane ring, once considered a synthetic curiosity, has emerged as a strategic component in the design of novel therapeutics.[2] Its utility stems from a unique combination of properties. The inherent ring strain (approximately 26 kcal/mol) and non-planar, "puckered" conformation provide a rigid framework that can lock flexible molecules into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.[3][4] This conformational restriction is a powerful tool for enhancing binding affinity and selectivity.[1] Furthermore, cyclobutane rings can serve as bioisosteric replacements for other common groups like phenyl rings or gem-dimethyl units, offering improved physicochemical properties such as metabolic stability.[3][5]

The subject of this guide, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, combines this valuable scaffold with two other key features: a carboxylic acid and a fluorinated phenyl ring. The carboxylic acid group is a common pharmacophore capable of forming strong hydrogen bonds, which are critical for molecular recognition at a target's active site. The fluorine atom, a bioisostere for hydrogen, can profoundly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions.[6][7][8] Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting and optimizing a compound's structure-activity relationship (SAR). Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing precise data on bond lengths, bond angles, and intermolecular interactions.[9][10][11]

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a multi-stage process. Each step is critical for ensuring the quality of the final structural model.

Synthesis and Purification

The target compound, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, can be synthesized via several established routes, often starting from commercially available precursors like 3-oxocyclobutane-1-carboxylic acid or cyclobutanone.[12][13] A representative synthetic approach involves the reaction of a suitable cyclobutane precursor with a fluorophenyl Grignard reagent, followed by functional group manipulations.

Causality Note: The purity of the compound is of utmost importance for successful crystallization. Impurities can disrupt the formation of a regular crystal lattice, leading to amorphous solids, poorly formed crystals, or crystals of a different, unintended substance. Therefore, rigorous purification, typically by column chromatography followed by recrystallization, is a mandatory prerequisite.

Crystallization Protocol

Obtaining X-ray quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Detailed Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.[14] For this compound, a mixture of ethyl acetate and hexane is often effective.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.[14]

-

Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth.

Expert Insight: The rate of evaporation is a critical parameter. If evaporation is too rapid, a powder or a mass of tiny, unusable crystals will form. If it is too slow, nucleation may never occur. Adjusting the size of the hole in the cap can modulate this rate.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Parameters:

-

Instrument: A modern single-crystal diffractometer (e.g., Rigaku XtaLAB Synergy-S, Bruker D8 VENTURE).[10]

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. Software is used to devise a strategy that ensures complete and redundant data are collected.

The interaction of the X-ray beam with the crystal's electron cloud produces a diffraction pattern of spots. The intensity and position of these spots contain the information needed to determine the crystal structure.[11][15]

Diagram 1: Experimental Workflow

This diagram illustrates the sequential process from the initial synthesis of the compound to the final, refined crystal structure.

Caption: Workflow for Crystal Structure Analysis.

Structure Solution and Refinement

The raw diffraction data must be processed to yield a final, accurate molecular structure. This is a computational process performed using specialized software.

-

Data Integration and Reduction: The collected frames are processed to determine the unit cell dimensions and to integrate the intensities of each diffraction spot.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: This iterative process refines the atomic positions, and their anisotropic displacement parameters (which model thermal vibration), against the experimental diffraction data to achieve the best possible fit. This is typically performed using a full-matrix least-squares method.[16]

Trustworthiness through Software: This process is almost universally carried out using well-validated software packages. The SHELX suite of programs (SHELXT for solution, SHELXL for refinement) is the gold standard.[17] These are often used within a graphical user interface like Olex2, which simplifies the workflow and provides powerful tools for visualization and analysis.[18][19][20] The final refined structure is saved in a standard Crystallographic Information File (CIF) format.

Results and Discussion: A Deep Dive into the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Note: As the specific crystal structure for this exact compound is not publicly available, the following analysis is based on established principles and data from closely related structures, such as cyclobutanecarboxylic acid and other phenyl-substituted cyclobutanes.[21][22][23]

Crystallographic Data Summary

All key crystallographic data are summarized in a standardized table for clarity and compliance with publication standards.

| Parameter | Value (Exemplary) |

| Empirical Formula | C₁₁H₁₁FO₂ |

| Formula Weight | 194.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a / Å | 10.5 |

| b / Å | 8.2 |

| c / Å | 11.3 |

| β / ° | 98.5 |

| Volume / ų | 962.4 |

| Z | 4 |

| Temperature / K | 100(2) |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.12 |

| Goodness-of-fit (S) | ~1.0 |

Molecular Geometry and Conformational Analysis

The cyclobutane ring is not planar. To relieve torsional strain from eclipsing C-H bonds, it adopts a "puckered" or "bent" conformation.[4][24][25] The degree of puckering can be quantified by the dihedral angle between the two halves of the ring, which is typically around 25-35°.[24][25] In 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, the two substituents can exist in either axial or equatorial positions relative to the ring's puckering. The thermodynamically preferred conformation will place the bulky fluorophenyl group in an equatorial position to minimize steric hindrance.

The carboxylic acid group's orientation is also of interest. It will adopt a conformation that minimizes steric clashes while optimizing potential intermolecular interactions.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, molecules do not exist in isolation. They pack together to form a stable, repeating lattice, and the forces governing this packing are primarily non-covalent interactions.

The Carboxylic Acid Dimer: The most dominant intermolecular interaction for carboxylic acids is the formation of a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[26][27] This interaction is described by the graph-set notation R²₂(8), indicating a ring motif (R) formed by two donor (D) and two acceptor (A) atoms, enclosing a total of 8 atoms.[28][29] This powerful and predictable synthon is a cornerstone of crystal engineering.[30]

Other Interactions: The fluorine atom of the fluorophenyl group can also participate in weaker C-H···F hydrogen bonds or influence crystal packing through dipole-dipole interactions.[31] Furthermore, the aromatic rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably, further stabilizing the crystal lattice.

Diagram 2: Key Intermolecular Interactions

This diagram highlights the primary hydrogen-bonding motif responsible for the formation of molecular dimers in the crystal lattice.

Caption: The R²₂(8) Carboxylic Acid Dimer Motif.

Implications for Drug Design and Development

A detailed understanding of the crystal structure provides actionable insights for medicinal chemists:

-

Pharmacophore Geometry: The analysis reveals the precise 3D arrangement of the key pharmacophoric elements (the carboxylic acid, the aromatic ring, and the cyclobutane scaffold). This information is critical for docking studies and for designing analogs with improved target engagement.

-

Conformational Locking: Knowing the preferred conformation of the cyclobutane ring helps in designing more rigid analogs that are pre-organized for binding, potentially increasing potency.[1][3]

-

Solid-State Properties: The nature and strength of the intermolecular interactions directly influence critical solid-state properties like melting point, solubility, and stability. A stable hydrogen-bonded network, as seen in the carboxylic acid dimer, typically leads to higher melting points and lower solubility. This knowledge is vital for formulation development.

-

Polymorphism Prediction: A single compound can sometimes crystallize in multiple different forms (polymorphs) with different properties. Understanding the primary interactions in one form can help predict and search for other potential packing arrangements.

Conclusion

The crystal structure analysis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid provides a definitive view of its molecular architecture and supramolecular assembly. The molecule adopts a puckered cyclobutane conformation and forms robust hydrogen-bonded dimers, which are further stabilized by weaker interactions. This detailed structural knowledge is not merely an academic exercise; it is a foundational component of modern, structure-based drug design. It provides the empirical data necessary to understand structure-activity relationships, predict physicochemical properties, and ultimately guide the development of safer and more effective medicines.

References

-

Barreiro, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Chemistry LibreTexts (2024). Conformations of Cycloalkanes. Available at: [Link]

-

Dalal Institute (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

-

MDPI (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Available at: [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]

-

Akhtar, S. (2015). Conformational analysis. Slideshare. Available at: [Link]

-

Otterbein University (n.d.). Crystallographic Facilities @ Otterbein. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Lumen Learning (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Available at: [Link]

-

CD-Bioparticles (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

-

Chemistry World (2013). OLEX2 v1.2.1 | Review. Available at: [Link]

-

Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Available at: [Link]

-

OlexSys (n.d.). Structure Refinement. Available at: [Link]

-

Puschmann, H. (2025). Olex2.refine. Structural Dynamics. Available at: [Link]

-

Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry. Available at: [Link]

-

Grabowski, S. J. (2020). Analysis of Hydrogen Bonds in Crystals. Molecules. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. Available at: [Link]

-

Smith, G., et al. (2017). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section E. Available at: [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

ResearchGate (2019). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]

-

Kucsman, Á., & Kálmán, A. (1999). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B. Available at: [Link]

-

University of Rochester (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]

-

Carleton College (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Iowa State University (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]

-

Oklahoma Academy of Science (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Proceedings of the Oklahoma Academy of Science. Available at: [Link]

-

ACS Publications (2017). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem (n.d.). Cyclobutanecarboxylic acid. Available at: [Link]

-

MySkinRecipes (n.d.). 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Available at: [Link]

-

ResearchGate (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. Available at: [Link]

-

ACS Publications (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

ScholarWorks (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. rigaku.com [rigaku.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 14. How To [chem.rochester.edu]

- 15. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Structure Refinement | OlexSys [olexsys.org]

- 17. researchgate.net [researchgate.net]

- 18. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 19. OLEX2 v1.2.1 | Review | Chemistry World [chemistryworld.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 26. Analysis of Hydrogen Bonds in Crystals [mdpi.com]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. books.rsc.org [books.rsc.org]

- 29. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

Unlocking the Therapeutic Potential of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: A Technical Guide for Preclinical Investigation

Introduction: Rationale for Investigation

The landscape of modern drug discovery is characterized by a perpetual search for novel chemical scaffolds that can confer advantageous pharmacological properties. 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid emerges as a compound of significant interest, strategically integrating two key structural motifs: a rigid cyclobutane core and a metabolically influential fluorophenyl group. While direct biological activity data for this specific molecule is not yet prevalent in public-domain research, a comprehensive analysis of its constituent parts provides a compelling rationale for its investigation as a potential therapeutic agent.

The cyclobutane ring, an underutilized yet highly valuable scaffold in medicinal chemistry, imparts a rigid, three-dimensional conformation to molecules.[1][2][3] This rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4] Furthermore, cyclobutane-containing compounds have demonstrated favorable pharmacokinetic profiles and metabolic stability, with several approved drugs, such as the anticancer agent carboplatin and the hepatitis C virus (HCV) protease inhibitor boceprevir, showcasing the clinical success of this moiety.[1]

The incorporation of a 3-fluorophenyl group is also a well-established strategy in drug design. The fluorine atom can modulate the electronic properties of the aromatic ring, influencing pKa and lipophilicity, which in turn can affect target engagement and pharmacokinetic parameters like tissue distribution and metabolic pathways.[5][6] For instance, the fluorophenyl-indole ring of fluvastatin is crucial for its selective interaction with HMG-CoA reductase.[5] A product description for the structurally related 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid suggests its utility as an intermediate for central nervous system (CNS) agents, highlighting the potential for this combined scaffold to penetrate the blood-brain barrier and modulate neurological targets.[7]

This technical guide, therefore, presents a prospective and systematic approach for the preclinical evaluation of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, providing a strategic framework to explore its potential biological activities, elucidate its mechanism of action, and assess its therapeutic viability.

Part 1: Initial Hypothesis and Target Prioritization

Based on the structural characteristics of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, we can formulate several primary hypotheses for its potential biological activity. The rigid cyclobutane scaffold suggests potential as an inhibitor of enzymes with well-defined binding pockets, such as kinases and proteases.[4] The presence of the fluorophenyl group, known to influence CNS penetration, points towards potential activity against neurological targets.[7]

Table 1: Prioritized Target Classes for Initial Screening

| Target Class | Rationale | Key Examples |

| Kinases | The rigid cyclobutane core can mimic hinge-binding motifs. Dysregulation of kinases is implicated in oncology and inflammatory diseases. | Janus Kinase (JAK) family, Mitogen-activated protein kinases (MAPKs) |

| Proteases | Cyclobutane derivatives have shown potency as protease inhibitors (e.g., boceprevir for HCV NS3/4A protease).[1] | Cathepsins, Caspases, Matrix Metalloproteinases (MMPs) |

| G-Protein Coupled Receptors (GPCRs) | The 3D structure may allow for selective interaction with transmembrane domains. | Dopamine receptors, Serotonin receptors, Cannabinoid receptors |

| Ion Channels | The fluorophenyl moiety may interact with hydrophobic pockets within ion channel proteins. | Sodium channels, Potassium channels, Calcium channels |

| Nuclear Receptors | The lipophilic nature of the compound may facilitate interaction with intracellular receptors. | Peroxisome Proliferator-Activated Receptors (PPARs), Androgen Receptor (AR) |

Part 2: A Phased Approach to Biological Activity Screening

A tiered screening cascade is proposed to efficiently evaluate the potential biological activities of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.

Caption: Phased approach for biological activity screening.

Phase 1: Broad-Based Screening and Hit Confirmation

Objective: To identify initial "hits" by screening the compound against a diverse panel of biological targets.

1.1. Biochemical Assays

-

Rationale: Biochemical assays provide a direct measure of a compound's interaction with a purified target protein, minimizing confounding cellular factors.[8][9]

-

Protocol:

-

Target Selection: Utilize commercially available kinase and protease screening panels (e.g., Eurofins, Promega).

-

Assay Formats: Employ established assay formats such as:

-

Compound Concentration: Screen at a single high concentration (e.g., 10 µM) for initial hit identification, followed by dose-response curves for confirmed hits to determine IC50 or Kd values.

-

1.2. Cell-Based Assays

-

Rationale: Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity, taking into account cell permeability and potential off-target effects.[8]

-

Protocol:

-

Cell Line Selection: Choose cell lines relevant to the target classes identified in the biochemical screens (e.g., cancer cell lines for kinase targets, neuronal cell lines for CNS targets).

-

Assay Types:

-

Reporter Gene Assays: To measure the modulation of specific signaling pathways.[8]

-

Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To assess cytotoxic or cytostatic effects.

-

High-Content Imaging: To evaluate changes in cellular morphology or protein localization.

-

-

Data Analysis: Analyze dose-response relationships to determine EC50 values.

-

Caption: Initial screening and hit validation workflow.

Part 3: Elucidating the Mechanism of Action

Once a validated hit is identified, the next critical step is to understand its mechanism of action (MoA).

3.1. Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

-

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays: These can be used in live cells to monitor protein-protein interactions or conformational changes induced by the compound.

3.2. Downstream Signaling Pathway Analysis

-

Western Blotting: To measure changes in the phosphorylation state or expression levels of key proteins in the target's signaling pathway.

-

RNA Sequencing (RNA-Seq): To identify global changes in gene expression following compound treatment, providing an unbiased view of the affected cellular pathways.

Part 4: Pharmacokinetic and Preliminary Safety Profiling

A preliminary assessment of the compound's drug-like properties is essential for its progression.

Table 2: Key In Vitro ADME and Safety Assays

| Parameter | Assay | Rationale |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can limit absorption and lead to inaccurate in vitro data. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay | Predicts intestinal absorption and blood-brain barrier penetration. |

| Metabolic Stability | Liver Microsome Stability Assay, Hepatocyte Stability Assay | Assesses the rate of metabolism by key drug-metabolizing enzymes. |

| Plasma Protein Binding | Equilibrium Dialysis, Ultracentrifugation | Determines the fraction of unbound drug, which is pharmacologically active. |

| Cytotoxicity | HepG2 Cytotoxicity Assay | Provides an early indication of potential liver toxicity. |

| hERG Inhibition | Patch-Clamp Assay, Automated Patch-Clamp | Screens for potential cardiotoxicity. |

Conclusion and Future Directions

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid represents a promising, yet underexplored, chemical entity. The strategic combination of a rigid cyclobutane scaffold and a bioisosteric fluorophenyl group provides a strong foundation for its potential as a novel therapeutic agent. The systematic, multi-phased approach outlined in this technical guide offers a robust framework for its preclinical investigation. By progressing through broad-based screening, hit validation, mechanism of action studies, and preliminary ADME/Tox profiling, researchers can effectively unlock the therapeutic potential of this intriguing molecule and pave the way for its future development. The insights gained from these studies will not only define the pharmacological profile of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid but also contribute to the broader understanding of the utility of cyclobutane scaffolds in drug discovery.

References

-

Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 55-68. [Link]

-

van der Westhuyzen, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(29), e202200331. [Link]

-

Wang, L., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(19), 12694–12713. [Link]

-

Bocan, T. M. A. (2023). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. Acnos Pharma. [Link]

-

David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

-

MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]

-

ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

-

PubMed Central (PMC). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. [Link]

-

PubMed. Clinical pharmacokinetics of fluvastatin. [Link]

-

ResearchGate. (PDF) Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid [myskinrecipes.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. accio.github.io [accio.github.io]

Commercial availability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid

An In-depth Technical Guide to the Commercial Availability and Application of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. Moving beyond a simple supplier list, this guide offers an in-depth analysis of the compound's commercial landscape, its significance as a building block in modern drug discovery, and practical considerations for its use in a laboratory setting. The information presented herein is curated to provide actionable insights, grounded in authoritative scientific and commercial data, to facilitate seamless integration of this valuable synthon into your research and development workflows. We will delve into the nuances of supplier variations, quality control considerations, and the synthetic context that underpins its utility, ensuring you are well-equipped to make informed decisions for your projects.

Executive Summary: A Key Building Block in Medicinal Chemistry

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid has emerged as a critical building block in the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutics. Its rigid cyclobutane core, combined with the electronic properties of the 3-fluorophenyl moiety, offers a unique combination of structural features that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The commercial availability of this compound has significantly streamlined the synthetic efforts of medicinal chemists, allowing for more rapid exploration of chemical space and the generation of innovative molecular entities. This guide provides a detailed overview of its commercial sources, quality attributes, and applications, serving as an essential resource for any research program leveraging this versatile chemical intermediate.

Commercial Availability and Supplier Overview

The accessibility of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid from a range of chemical suppliers is a testament to its growing importance in the scientific community. While numerous vendors list this product, the specifics of their offerings, such as purity, available quantities, and lead times, can vary significantly. Below is a comparative analysis of prominent suppliers.

Table 1: Comparative Data of Commercial Suppliers

| Supplier | Product Number (Example) | Purity | Available Quantities | Storage Conditions |

| MySkinRecipes | #186677 | 98% | 250mg, 1g, 5g | 2-8°C[1] |

| ChemScene | CS-0288406 | ≥95% | Inquire for bulk | Sealed in dry, 2-8°C[2] |

| Cenmed Enterprises | C007B-515640 | Not specified | Inquire | Not specified |

| BLDpharm | BD01368945 | Not specified | Inquire | Not specified |

Note: The table above provides a snapshot of supplier information. Researchers are advised to consult the respective supplier websites for the most current data, pricing, and availability.

The Role of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in Drug Design

The strategic incorporation of the cyclobutane motif in drug candidates is a growing trend in medicinal chemistry.[3] This is due to the unique structural and physicochemical properties that this strained carbocycle can confer upon a molecule.

Conformational Restriction and 3D Shape

The rigid, puckered structure of the cyclobutane ring provides a level of conformational restriction that is highly desirable in drug design.[3] This rigidity can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target. Furthermore, the three-dimensional nature of the cyclobutane scaffold allows for the exploration of chemical space beyond the typically planar aromatic systems, which can lead to improved target selectivity and reduced off-target effects.[4]

Physicochemical Property Modulation

The inclusion of a cyclobutane ring can favorably impact a molecule's physicochemical properties. It can serve as a non-planar bioisosteric replacement for phenyl rings, often leading to improved metabolic stability and solubility.[4] The 3-fluorophenyl substituent on this particular carboxylic acid further allows for fine-tuning of electronic properties and can introduce beneficial interactions, such as hydrogen bonding, with the target protein.

Applications as a Key Intermediate

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a versatile intermediate used in the synthesis of a variety of more complex molecules. It is particularly valuable in the development of agents targeting the central nervous system (CNS), where its structure can contribute to metabolic stability and binding affinity.[1] The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide range of molecular scaffolds.

Synthesis and Quality Control Considerations

While this guide focuses on the commercial availability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, an understanding of its synthesis is crucial for anticipating potential impurities and for researchers who may consider custom synthesis.

General Synthetic Strategies

The synthesis of substituted cyclobutane carboxylic acids often involves multi-step sequences. A common precursor for such compounds is 3-oxocyclobutanecarboxylic acid, which itself can be synthesized from readily available starting materials like acetone and bromine.[5][6] The 3-fluorophenyl group can be introduced through various methods, including nucleophilic substitution or cross-coupling reactions, followed by functional group manipulations to yield the final carboxylic acid.

Quality Control and Analytical Methods

For a research scientist, ensuring the quality of a starting material is paramount. Key analytical techniques to verify the identity and purity of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the material.

It is recommended to request a Certificate of Analysis (CoA) from the supplier, which should provide data from these analytical tests.

Experimental Workflow: Procurement to Application

The following diagram outlines a typical workflow for a researcher from the point of identifying the need for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid to its successful application in a synthetic protocol.

Caption: A typical workflow for sourcing and utilizing the target compound.

Conclusion